1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) is a complex organic compound with a unique structure that includes an epoxide ring and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include the epoxidation of naphthalene derivatives followed by hydroxylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroxy or tetrahydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydroxylated derivatives.
Scientific Research Applications
1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s epoxide ring and hydroxyl groups enable it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4-Epoxynaphthalene-6,7-diol: A simpler analog without the decahydro and dimethyl groups.
Naphthalene-1,4-diol: Lacks the epoxide ring but shares the hydroxyl groups.
Decahydronaphthalene: A fully hydrogenated analog without the epoxide and hydroxyl groups.
Uniqueness
1,4-Epoxynaphthalene-6,7-diol, decahydro-4a,8a-dimethyl-(9CI) is unique due to its combination of an epoxide ring, multiple hydroxyl groups, and a decahydro structure. This unique combination of functional groups and structural features gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
411223-74-0 |
---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2,7-dimethyl-11-oxatricyclo[6.2.1.02,7]undecane-4,5-diol |
InChI |
InChI=1S/C12H20O3/c1-11-5-7(13)8(14)6-12(11,2)10-4-3-9(11)15-10/h7-10,13-14H,3-6H2,1-2H3 |
InChI Key |
ZKTAEPUJVDEYKB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C(CC1(C3CCC2O3)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.